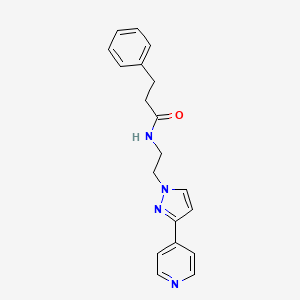

3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Description

3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a phenyl group at the 3-position. The amide nitrogen is linked to an ethyl chain terminating in a pyrazole ring, which is further substituted with a pyridin-4-yl moiety at the 3-position.

Properties

IUPAC Name |

3-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(7-6-16-4-2-1-3-5-16)21-13-15-23-14-10-18(22-23)17-8-11-20-12-9-17/h1-5,8-12,14H,6-7,13,15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJWPQKJIPAZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.

Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds structurally similar to 3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide can inhibit the proliferation of various cancer cell lines.

Case Study : In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 5 to 15 µM against human liver cancer cells (HepG2) and lung cancer cells (A549). These findings suggest potential mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HepG2 | 5.35 | Apoptosis |

| A549 | 8.74 | Cell Cycle Arrest |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented, with studies indicating that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings : A series of experiments revealed that compounds similar to this one demonstrated inhibition rates of 61%–85% for TNF-alpha at concentrations of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone.

| Cytokine | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 61–85 | 10 |

| IL-6 | 76–93 | 10 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. Compounds related to this compound have shown activity against various bacterial strains.

Research Overview : In vitro studies have indicated significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.

- Amide Bond Formation : Coupling the resulting intermediates with phenylacetate or similar compounds to form the final amide structure.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridinyl-Pyrazole Moieties

Compounds sharing the pyridinyl-pyrazole core but differing in substituents or connectivity include:

- (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (Compound 2, ): Key differences: Pyridin-3-yl (vs. pyridin-4-yl in the target compound), dichlorophenyl, methylthioethyl, and acetamido groups.

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Key differences: Cyclopropylamine substituent, methyl group at pyrazole 3-position, and absence of the propanamide chain. Impact: The cyclopropyl group introduces conformational rigidity, which may improve target selectivity.

Propanamide Derivatives

- Impact: The absence of aromatic systems reduces molecular complexity and may lower binding affinity to targets requiring π-π interactions.

Pharmacological and Physicochemical Properties

- Synthetic Complexity :

- Physicochemical Data :

- Melting Points : reports a melting point of 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine. The target compound’s melting point is expected to differ due to its extended alkyl chain and amide group, which may enhance crystallinity .

- Spectroscopic Profiles : HRMS and NMR data () confirm molecular weights and substituent patterns. For example, the pyridin-3-yl compound in shows a characteristic δ 8.87 (d, J = 2 Hz) proton signal, whereas pyridin-4-yl derivatives typically exhibit distinct splitting patterns .

Data Tables

*Estimated via analogous structures.

Biological Activity

3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. The presence of the pyrazole and pyridine moieties in its structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were screened against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated notable zones of inhibition, suggesting effective antimicrobial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These findings indicate that the compound may serve as a promising candidate for the development of new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structural features have shown efficacy in reducing inflammation markers in vitro and in vivo. For example, studies have reported that such compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Anticancer Activity

Research on pyrazole derivatives has also highlighted their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators .

Case Studies

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of several pyrazole derivatives, this compound exhibited significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound effectively inhibited cell proliferation at concentrations as low as 10 µM. The study utilized MTT assays to quantify cell viability, demonstrating a dose-dependent response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.